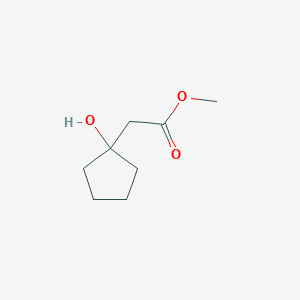
Methyl 2-(1-hydroxycyclopentyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-hydroxycyclopentyl)acetate is an organic compound with the molecular formula C8H14O3. It is a derivative of cyclopentane, featuring a hydroxy group and an ester functional group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-hydroxycyclopentyl)acetate typically involves the esterification of 2-(1-hydroxycyclopentyl)acetic acid with methanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also considered to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions: Methyl 2-(1-hydroxycyclopentyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed
Major Products:
Oxidation: Formation of 2-(1-oxocyclopentyl)acetic acid.
Reduction: Formation of 2-(1-hydroxycyclopentyl)ethanol.
Substitution: Formation of various substituted cyclopentyl derivatives
科学研究应用
Methyl 2-(1-hydroxycyclopentyl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of fragrances and flavoring agents due to its ester functionality .
作用机制
The mechanism of action of Methyl 2-(1-hydroxycyclopentyl)acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Methyl 2-((1R,3R)-3-hydroxycyclopentyl)acetate: A stereoisomer with similar chemical properties but different biological activity.
Cyclopentolate: A compound with a similar cyclopentane structure but different functional groups and pharmacological effects
Uniqueness: Methyl 2-(1-hydroxycyclopentyl)acetate is unique due to its specific combination of hydroxy and ester functional groups, which confer distinct chemical reactivity and potential biological activity.
属性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC 名称 |
methyl 2-(1-hydroxycyclopentyl)acetate |
InChI |
InChI=1S/C8H14O3/c1-11-7(9)6-8(10)4-2-3-5-8/h10H,2-6H2,1H3 |
InChI 键 |
JXOQSVPOCBAVES-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1(CCCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















